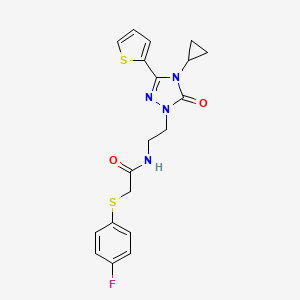
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C19H19FN4O2S2 and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound with a complex structure that has shown promise in various biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's molecular formula is C19H19FN4O2S, with a molecular weight of 386.4 g/mol. Its structure incorporates a triazole ring, thiophene moiety, and a fluorophenyl thioacetamide group, contributing to its unique biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C19H19FN4O2S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1448073-52-6 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi. The compound under review may possess similar activity due to its structural components.
Case Study: Antimicrobial Screening
A study assessing various triazole derivatives demonstrated that compounds with thiophene and fluorinated phenyl groups exhibited enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
Research Findings
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases leading to programmed cell death.
Enzyme Inhibition
Enzyme inhibition studies suggest that the compound may act as an effective inhibitor for certain enzymes involved in metabolic pathways associated with cancer progression and microbial resistance.
Notable Findings
- Enzyme Targeting : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- IC50 Values : Preliminary data indicate IC50 values in the low micromolar range for enzyme inhibition assays, suggesting potent activity.
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c20-13-3-7-15(8-4-13)28-12-17(25)21-9-10-23-19(26)24(14-5-6-14)18(22-23)16-2-1-11-27-16/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQPPWSNVSKLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













